molecular formula C12H10N2O3 B1604093 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid CAS No. 906352-96-3

3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

Cat. No.: B1604093
CAS No.: 906352-96-3
M. Wt: 230.22 g/mol
InChI Key: OKPBLLHANTVVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzoic Acid Derivatives in Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, valued for their versatile chemical properties and established presence in numerous therapeutic agents. researchgate.netresearchgate.netorgsyn.org The carboxylic acid group is a key feature, often acting as a crucial interaction point with biological targets through hydrogen bonding and ionic interactions. orgsyn.org This moiety is a common feature in drugs designed to inhibit enzymes or block receptors. Furthermore, the aromatic ring of benzoic acid provides a scaffold that can be readily modified to fine-tune a compound's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile. uni.lu Its derivatives have found application in a wide array of therapeutic areas, including as antimicrobial agents, anti-inflammatory drugs, and as key intermediates in the synthesis of more complex pharmaceuticals. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methylpyrazin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-6-13-7-11(14-8)17-10-4-2-3-9(5-10)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBLLHANTVVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640379
Record name 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-96-3
Record name 3-[(6-Methyl-2-pyrazinyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 6 Methylpyrazin 2 Yl Oxy Benzoic Acid

Established Synthetic Pathways to 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

The primary route for the synthesis of this compound involves a multi-step process, which is a common strategy for the assembly of complex aromatic compounds.

Oxidation Reactions from Precursor Compounds

Currently, there is a lack of specific literature detailing the synthesis of this compound via the oxidation of a corresponding aldehyde precursor, such as 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde. While the oxidation of an aldehyde to a carboxylic acid is a standard transformation in organic synthesis, the viability of this specific route would be contingent on the successful synthesis of the aldehyde intermediate.

Multi-Step Synthesis Strategies

A more documented and logical approach to this compound involves a two-step sequence starting from commercially available precursors:

Ether Formation: The key step is the formation of the ether linkage between a substituted pyrazine (B50134) and a benzoate (B1203000) derivative. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. wikipedia.orgmasterorganicchemistry.com The reaction would involve methyl 3-hydroxybenzoate and 2-chloro-6-methylpyrazine (B130241). The electron-deficient nature of the pyrazine ring facilitates attack by the phenoxide ion generated from methyl 3-hydroxybenzoate. masterorganicchemistry.comlibretexts.org

Ester Hydrolysis: The resulting ester, methyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, is then hydrolyzed to the final carboxylic acid product. This is a standard procedure, typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) followed by acidic workup to protonate the carboxylate.

A representative reaction scheme is presented below:

Scheme 1: Multi-Step Synthesis of this compound

Step 1: Ether Formation (Nucleophilic Aromatic Substitution)

  • --(Base, Solvent, Heat)-->
  • Step 2: Ester Hydrolysis

    --(1. NaOH, H2O/MeOH; 2. HCl)-->

    A similar synthesis has been reported for a related compound, methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate, which was prepared by reacting methyl 3,5-dihydroxybenzoate (B8624769) with 2,3-dichloropyrazine (B116531) in the presence of a base like cesium carbonate or potassium carbonate in acetonitrile (B52724) at reflux. nih.gov This provides a strong precedent for the feasibility of the proposed synthetic route.

    Reactant 1 Reactant 2 Base Solvent Conditions Intermediate Product Plausible Yield
    Methyl 3-hydroxybenzoate2-chloro-6-methylpyrazineK2CO3 or Cs2CO3DMF or Acetonitrile80-120 °CMethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate60-80%
    Reactant Reagents Solvent Conditions Final Product Plausible Yield
    Methyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate1. NaOH (aq) 2. HCl (aq)Methanol (B129727)/WaterRefluxThis compound>90%

    Development of Novel and Optimized Synthetic Routes

    Further research into the synthesis of this compound would likely focus on improving the efficiency, cost-effectiveness, and environmental footprint of the established multi-step pathway.

    Exploration of Catalyst Systems for Enhanced Efficiency

    The ether formation step is a prime target for optimization through catalysis. While the SNAr reaction can proceed without a catalyst, particularly with an activated substrate like 2-chloro-6-methylpyrazine, the use of a catalyst can often lead to milder reaction conditions and higher yields.

    Copper-Based Catalysts: Ullmann-type couplings using copper (I) salts (e.g., CuI) with ligands such as phenanthroline or N,N'-dimethylcyclohexane-1,2-diamine have been shown to be effective in forming aryl ether bonds and could be applied to this synthesis. wikipedia.org

    Palladium-Based Catalysts: While more commonly used for C-C and C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-O bond formation. The exploration of various palladium catalysts and ligands could offer an alternative and potentially more efficient route.

    Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate Ullmann condensations, potentially reducing reaction times from hours to minutes. researchgate.net

    Catalyst System Ligand (if applicable) Potential Advantage
    CuIPhenanthrolineLower reaction temperatures, improved yields
    Pd(OAc)2Buchwald-Hartwig type phosphine (B1218219) ligandsHigh efficiency, broad substrate scope
    None (Microwave)N/ADrastically reduced reaction times

    Stereoselective Synthesis Approaches

    The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to the synthesis of this particular compound.

    Process Optimization for Scalable Production

    For the large-scale synthesis of this compound, several process optimization strategies could be employed:

    Solvent Selection: Investigating alternative, greener solvents to replace high-boiling polar aprotic solvents like DMF would be a key consideration.

    Purification Methods: Developing efficient purification protocols, such as crystallization-based methods instead of chromatography, would be crucial for scalability.

    One-Pot Procedures: Exploring the possibility of a one-pot synthesis where the ether formation and subsequent hydrolysis are carried out in the same reaction vessel without isolation of the intermediate ester could significantly improve process efficiency.

    Flow Chemistry: The implementation of continuous flow chemistry could offer advantages in terms of safety, consistency, and throughput for large-scale production. masterorganicchemistry.com

    Parameter Conventional Method Optimized Approach Benefit
    Scale Lab-scale (mg to g)Pilot to Industrial (kg)Increased output
    Purification Column ChromatographyRecrystallizationReduced cost and solvent waste
    Procedure Step-wise with isolationOne-pot or Telescoped SynthesisImproved time and resource efficiency
    Technology Batch reactorContinuous flow reactorEnhanced safety and control

    Chemical Modifications and Derivatization Strategies of 3 6 Methylpyrazin 2 Yl Oxy Benzoic Acid

    Design and Synthesis of Structural Analogues

    The rational design of structural analogues of 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid involves the systematic modification of its core components. These modifications can influence the molecule's size, shape, lipophilicity, and electronic distribution, which in turn can affect its interaction with biological targets.

    The benzoic acid portion of the molecule is a prime site for modification. The carboxylic acid group can be converted into a variety of functional groups, and the aromatic ring can be substituted at its open positions.

    The carboxylic acid can be transformed into esters, amides, or other acid isosteres. Esterification, for instance, can be achieved by reacting the parent acid with an appropriate alcohol under acidic conditions or by using a coupling agent. A variety of esters can be synthesized, from simple methyl or ethyl esters to more complex and lipophilic esters, which can also serve as prodrugs. actamedicamarisiensis.ro Amide formation can be accomplished by activating the carboxylic acid, for example with a carbodiimide, followed by treatment with a primary or secondary amine. This allows for the introduction of a wide array of substituents.

    Furthermore, the benzene (B151609) ring itself can be modified. Electrophilic aromatic substitution reactions can introduce substituents such as nitro, halogen, or alkyl groups, although the existing ether and carboxyl groups will direct these substitutions. Alternatively, starting from pre-substituted benzoic acid derivatives allows for greater control over the substitution pattern. For instance, using a fluorinated or methoxy-substituted 3-hydroxybenzoic acid in the initial synthesis would yield analogues with these groups on the benzoic acid ring. nih.gov

    Below is a table illustrating potential modifications to the benzoic acid moiety:

    Modification TypeSpecific ModificationResulting Analogue NamePotential Synthetic Strategy
    EsterificationMethyl esterMethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoateReaction with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄).
    AmidationN-methylamideN-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzamideActivation of the carboxylic acid followed by reaction with methylamine.
    Ring SubstitutionAddition of a fluoro group3-Fluoro-5-[(6-methylpyrazin-2-yl)oxy]benzoic acidSynthesis starting from 3-fluoro-5-hydroxybenzoic acid.
    Addition of a methoxy (B1213986) group3-Methoxy-5-[(6-methylpyrazin-2-yl)oxy]benzoic acidSynthesis starting from 3-hydroxy-5-methoxybenzoic acid.

    The pyrazine (B50134) ring offers another avenue for structural modification. The methyl group at the 6-position can be varied, or additional substituents can be introduced onto the pyrazine ring. The synthesis of pyrazine derivatives can be achieved through various methods, including the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net

    To create analogues with different alkyl groups at the 6-position, one could start with the appropriate substituted 2-halopyrazine. For example, using 2-chloro-6-ethylpyrazine (B11922784) instead of 2-chloro-6-methylpyrazine (B130241) in the initial ether synthesis would yield the corresponding 6-ethyl analogue. Introducing other functional groups onto the pyrazine ring is also feasible through various organic reactions, such as halogenation or metal-catalyzed cross-coupling reactions. imist.maresearchgate.net

    The following table outlines potential variations on the pyrazine ring:

    Modification TypeSpecific ModificationResulting Analogue NamePotential Synthetic Strategy
    Alkyl Group VariationEthyl group at C63-[(6-Ethylpyrazin-2-yl)oxy]benzoic acidNucleophilic aromatic substitution using 2-chloro-6-ethylpyrazine.
    Isopropyl group at C63-[(6-Isopropylpyrazin-2-yl)oxy]benzoic acidNucleophilic aromatic substitution using 2-chloro-6-isopropylpyrazine.
    Ring SubstitutionAddition of a chloro group3-[(5-Chloro-6-methylpyrazin-2-yl)oxy]benzoic acidChlorination of the pyrazine ring of an intermediate or starting from a chlorinated pyrazine.
    Addition of an amino group3-[(5-Amino-6-methylpyrazin-2-yl)oxy]benzoic acidNitration of the pyrazine ring followed by reduction.

    The ether linkage connecting the benzoic acid and pyrazine moieties can be replaced with other linking groups to explore different spatial arrangements and electronic properties. Common bioisosteric replacements for an ether linkage include thioethers, sulfoxides, sulfones, and amino linkages.

    For example, a thioether analogue could be synthesized by reacting a 3-mercaptobenzoic acid derivative with a 2-halopyrazine. The resulting thioether could then be oxidized to the corresponding sulfoxide (B87167) or sulfone. An amino linkage could be introduced through a Buchwald-Hartwig amination or a similar cross-coupling reaction between a 3-aminobenzoic acid derivative and a 2-halopyrazine. nih.gov

    This table details potential alterations to the ether linkage:

    Linkage TypeResulting Analogue NamePotential Synthetic Strategy
    Thioether3-[(6-Methylpyrazin-2-yl)thio]benzoic acidReaction of 3-mercaptobenzoic acid with 2-chloro-6-methylpyrazine.
    Amino3-[(6-Methylpyrazin-2-yl)amino]benzoic acidPalladium-catalyzed cross-coupling of 3-aminobenzoic acid and 2-chloro-6-methylpyrazine.
    Methyleneoxy3-{[(6-Methylpyrazin-2-yl)oxy]methyl}benzoic acidWilliamson ether synthesis between 3-(bromomethyl)benzoic acid and 6-methylpyrazin-2-ol. uni.lu

    Targeted Derivatization for Enhanced Biological Activity

    Beyond creating general structural analogues, derivatization can be specifically aimed at improving the pharmacological properties of the parent compound. Prodrug design and bioconjugation are two such targeted strategies.

    Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. actamedicamarisiensis.ro For a compound like this compound, the carboxylic acid group is an ideal handle for prodrug synthesis. Converting the carboxylic acid to an ester can mask its polarity, potentially improving oral absorption and cell membrane permeability. nih.gov

    The synthesis of ester prodrugs is typically straightforward, involving the reaction of the parent carboxylic acid with an alcohol. The choice of alcohol can be used to fine-tune the properties of the prodrug, such as its rate of hydrolysis back to the active acid. For example, a simple methyl or ethyl ester might be rapidly hydrolyzed, while a more sterically hindered ester could have a longer duration of action. actamedicamarisiensis.ro

    Here are some potential prodrugs of this compound:

    Prodrug TypeSpecific ProdrugPotential AdvantageSynthetic Approach
    Ester ProdrugEthyl 3-[(6-methylpyrazin-2-yl)oxy]benzoateIncreased lipophilicity for better membrane permeability.Fischer esterification with ethanol.
    Pivaloyloxymethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoateDesigned for intracellular hydrolysis by esterases.Reaction with chloromethyl pivalate.
    Amide Prodrug3-[(6-Methylpyrazin-2-yl)oxy]benzoylglycinePotential for active transport and controlled release.Peptide coupling with glycine (B1666218) methyl ester followed by hydrolysis of the glycine ester.

    Bioconjugation involves linking the compound to a larger biomolecule, such as a peptide, antibody, or polymer. This strategy can be used to target the drug to specific tissues or cells, improve its solubility, or prolong its circulation time. The carboxylic acid group of this compound is a convenient point of attachment for bioconjugation.

    For example, the carboxylic acid can be activated and then reacted with an amino group on a targeting protein or peptide. Alternatively, it could be conjugated to a polymer like polyethylene (B3416737) glycol (PEG) to create a PEGylated derivative. PEGylation can increase the hydrodynamic size of the molecule, reducing its renal clearance and extending its half-life in the body.

    The design of such bioconjugates is highly dependent on the intended therapeutic application and the specific biological target. The synthesis requires careful control of reaction conditions to ensure that the conjugation occurs at the desired position and that the biological activity of both the drug and the biomolecule is retained.

    Biological Activities and Pharmacological Profiling of 3 6 Methylpyrazin 2 Yl Oxy Benzoic Acid and Its Analogues

    Modulatory Effects on Advanced Cellular Systems

    Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary approach in the treatment of hematological malignancies. researchgate.net These genetically engineered T-cells can specifically target and eliminate cancer cells. researchgate.net However, a significant challenge in CAR-T therapy is controlling the activity of these "living drugs" after administration to mitigate severe side effects, such as cytokine release syndrome. researchgate.netnih.gov

    A promising strategy to enhance the safety and efficacy of CAR-T cells is the incorporation of small molecule-regulated switching mechanisms. nih.gov These systems provide pharmacological control over CAR-T cell function, acting as "on" or "off" switches. nih.govnih.gov The general principle involves designing a CAR that is either activated or inactivated by the presence of a specific, often orally bioavailable, small molecule. biospace.com This allows for the activity of the CAR-T cells to be tuned in a dose-dependent manner. biospace.com Various small molecules, including dasatinib, rapamycin, and folate, have been investigated for this purpose. nih.gov These switch systems can be based on principles like chemically induced dimerization (CID), where a small molecule brings two parts of a split CAR together to make it functional. nih.gov While the concept of using small molecules to regulate CAR-T cell activity is well-established, the specific role of 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid in such a system is not detailed in currently available scientific literature.

    Sirtuins are a class of NAD+-dependent enzymes that play crucial roles in cellular processes like aging, metabolism, inflammation, and cancer. google.com As such, they are considered important therapeutic targets. Patent literature describes various heterocyclic compounds designed to modulate sirtuin activity. For instance, certain oxazolopyridine and benzoimidazole derivatives have been disclosed as sirtuin-modulating compounds. google.com.nagoogle.com These compounds are being investigated for their potential in treating a wide range of conditions, including diseases related to aging, metabolic disorders like diabetes, neurodegenerative diseases, and cancer. google.com.nanih.gov Patent filings suggest that compounds with these core structures can either activate or inhibit sirtuin proteins. google.comgoogle.com.na The therapeutic strategy often involves inhibiting sirtuins like SIRT6 to interfere with DNA repair in tumor cells, potentially sensitizing them to chemotherapy or radiotherapy. google.com While these patents establish that heterocyclic structures can modulate sirtuin activity, the specific potential of this compound as a sirtuin modulator has not been explicitly detailed.

    Enzyme Inhibition and Activation Profiling

    Cholinesterases, particularly acetylcholinesterase (AChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. google.com Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurodegenerative disorders. google.comnih.gov Research has shown that various benzoic acid derivatives possess the ability to inhibit cholinesterases. nih.govnih.gov The inhibitory activity is influenced by the nature and position of substituents on the benzoic acid scaffold. biospace.comgoogle.com For example, studies on a series of benzoic acid derivatives revealed IC50 values in the millimolar range against AChE from Electrophorus electricus. biospace.comgoogle.com

    Table 1: Acetylcholinesterase (AChE) Inhibition by Benzoic Acid Derivatives IC50 values for the inhibition of AChE by various benzoic acid derivatives. Data sourced from studies on related compounds.

    CompoundIC50 (mM)Reference
    3-Chloro-benzoic acid1.15 google.com
    2-Hydroxy-5-sulfobenzoic acid2.06 google.com
    2-(Sulfooxy) benzoic acid2.45 google.com
    2-Hydroxybenzoic acid2.81 google.com
    2,3-Dimethoxybenzoic acid3.50 google.com
    3,4,5-Trimethoxybenzoic acid0.89 google.com

    The data indicates that substitutions on the benzoic acid ring significantly impact AChE inhibitory activity. google.com These findings suggest that benzoic acid derivatives, as a class, are promising lead molecules for the development of novel AChE inhibitors. biospace.comgoogle.com

    Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. google.com.namdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com Benzoic acid derivatives have been evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. researchgate.net The inhibitory potency and isoform selectivity are highly dependent on the substitution pattern of the benzoic acid ring. researchgate.nettandfonline.com For instance, certain benzofuran-based derivatives containing a benzoic acid moiety have shown potent inhibition against the cancer-related isoform hCA IX, with inhibition constants (Kᵢ) in the submicromolar range. tandfonline.com

    Table 2: Carbonic Anhydrase (CA) Inhibition by Benzoic Acid Derivatives Inhibition constants (Kᵢ) and IC50 values for various benzoic acid derivatives against different CA isoforms. Data is inferred from studies on related compounds.

    Compound Type/DerivativeTarget IsoformInhibition Constant (Kᵢ)IC50Reference
    Benzofuran-based benzoic acids (9b)hCA IX0.91 µMN/A tandfonline.com
    Benzofuran-based benzoic acids (9e)hCA IX0.79 µMN/A tandfonline.com
    Benzofuran-based benzoic acids (9f)hCA IX0.56 µMN/A tandfonline.com
    3-Aminobenzoic acidshCAN/A3.24 mM nih.gov
    4-Aminobenzoic acidshCAN/A4.01 mM nih.gov
    2-Hydroxybenzoic acidshCAN/A4.11 mM nih.gov

    These studies highlight that the benzoic acid scaffold is a valid starting point for designing inhibitors of carbonic anhydrase, with the potential for developing isoform-selective agents. researchgate.nettandfonline.com

    Comprehensive In Vitro Secondary Pharmacological Profiling

    Screening for Ion Channel and Transporter Interactions

    A thorough review of published scientific literature and pharmacological databases did not yield specific data on the screening of this compound or its direct analogues against a panel of ion channels and transporters. While the broader class of pyrazine-containing molecules has been investigated for various biological activities, specific and detailed pharmacological profiling of this particular compound's interactions with ion channels and transporters is not currently available in the public domain.

    Consequently, a data table summarizing such interactions cannot be provided at this time. Further experimental studies would be required to elucidate the potential effects of this compound on these important classes of proteins.

    Mechanistic Studies and Biological Target Identification

    Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

    Furthermore, derivatives of pyrazinyloxy compounds have been investigated for their ability to inhibit other enzyme classes. For instance, pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides bearing a pyrazinyloxy substitution have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org This suggests a mechanism centered on the disruption of lipid signaling pathways.

    Identification of Specific Biological Targets (e.g., Protein Receptors, Enzymes, Signaling Pathways)

    Based on the activity of structurally analogous compounds, several specific biological targets can be postulated for 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid.

    Protein Kinases: The pyrazine (B50134) scaffold is a common feature in numerous small molecule kinase inhibitors. researchgate.net Research on pyrazine-based compounds has revealed their activity against a range of protein kinases, including those involved in cancer and inflammatory diseases. researchgate.netresearchgate.net While the specific kinases inhibited by this compound have not been detailed, the broader class of pyrazine derivatives has shown activity against targets such as protein-serine/threonine kinases and non-receptor protein-tyrosine kinases. researchgate.net A patent for coumarin (B35378) derivatives with a pyrazinyloxy group suggests potential inhibitory activity against MEK (Mitogen-activated protein kinase kinase). google.com

    N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Structure-activity relationship (SAR) studies on a novel class of NAAA inhibitors identified compounds with a pyrazinyloxy moiety as having significant inhibitory potential. acs.org Specifically, an endo-5-n-butyl-pyrazyn-2-yloxy substitution on an azabicyclic sulfonamide scaffold resulted in a compound with low double-digit nanomolar activity against human NAAA. acs.org

    Leucyl-tRNA Synthetase: In the context of antimalarial drug discovery, benzoxaboroles containing a 6-(pyrazinyl-5-oxy) group have been found to be potent inhibitors of Plasmodium falciparum leucyl-tRNA synthetase (LeuRS). acs.org This enzyme is crucial for protein synthesis in the parasite.

    Mitochondrial ATP Biosynthetic Enzymes: A patent application for certain pyridine (B92270) compounds with a pyrazinyloxy group mentions mitochondrial ATP biosynthetic enzyme inhibitors as a potential application, suggesting that this class of compounds could interfere with cellular energy metabolism. google.com

    Potential Target Enzymes for Pyrazinyloxy-Containing Compounds

    Potential Target Compound Class Observed Effect
    Protein Kinases Pyrazine-based small molecules Inhibition of cellular signaling pathways researchgate.net
    MEK Coumarin derivatives with pyrazinyloxy group Potential antitumor activity google.com
    NAAA Pyrazole azabicyclo[3.2.1]octane sulfonamides Non-covalent inhibition acs.org
    Leucyl-tRNA Synthetase Benzoxaborole derivatives Antimalarial activity acs.org
    Mitochondrial ATP Biosynthetic Enzymes Pyridine compounds with pyrazinyloxy group Potential inhibition of cellular energy metabolism google.com

    Cellular Pathway Analysis and Network Perturbations

    The identified potential biological targets of pyrazinyloxy-containing compounds indicate that they are likely to perturb several critical cellular pathways.

    Kinase-Mediated Signaling Pathways: By inhibiting various protein kinases, these compounds can disrupt signaling cascades that are fundamental to cell growth, survival, and differentiation. For example, inhibition of the MEK pathway would affect the broader RAS/RAF/MEK/ERK signaling cascade, which is frequently dysregulated in cancer. google.com The ability of pyrazine-based molecules to target multiple kinases suggests they could have broad effects on cellular networks. researchgate.net

    Lipid Signaling Pathways: Inhibition of NAAA would lead to an accumulation of its substrate, N-acylethanolamines (NAEs), which are a class of bioactive lipids. This can modulate downstream signaling events related to inflammation and pain.

    Protein Synthesis and Metabolism: Targeting essential enzymes like leucyl-tRNA synthetase directly impacts the ability of a pathogen, such as P. falciparum, to synthesize proteins, leading to cell death. acs.org Similarly, interference with mitochondrial ATP synthesis would have profound effects on cellular energy homeostasis, affecting a wide range of cellular functions. google.com

    Structure Activity Relationship Sar and Advanced Computational Studies

    Classical Structure-Activity Relationship (SAR) Analysis

    Classical SAR studies for compounds like 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid, which belongs to the class of 2,6-disubstituted pyrazines, have been crucial in identifying key structural motifs that govern their biological potency. These analyses typically involve synthesizing a series of analogs and evaluating their activity to draw correlations.

    Research into 2,6-disubstituted pyrazines has demonstrated that modifications to both the pyrazine (B50134) ring and its substituents can dramatically influence biological outcomes, such as kinase inhibition. For instance, in a series of 2,6-disubstituted pyrazines designed as CSNK2A inhibitors, the nature of the substituent at the 6-position of the pyrazine ring and the substitution pattern on the benzoic acid moiety were found to be critical for both potency and selectivity.

    Key findings from studies on analogous compounds indicate that:

    The 4'-carboxyphenyl group is often an optimal substituent at the 2-position of the pyrazine for achieving high potency.

    Modifications at the 6-position of the pyrazine ring are well-tolerated and can be exploited to fine-tune properties like selectivity against other kinases. For example, the introduction of a 6-isopropoxyindole group in a related series resulted in a potent and selective inhibitor.

    The substitution pattern on the benzoic acid ring is less tolerant of modifications. The addition of even small groups can significantly impact activity. In one study, a 3-fluoro group on the benzoic acid restored activity but abolished selectivity, while larger groups like 3-chloro or 3-methoxy led to a decrease or loss of activity.

    These findings suggest that for this compound, the methyl group at the 6-position of the pyrazine and the meta-position of the carboxylic acid on the phenyl ring are crucial determinants of its biological profile.

    Table 1: Illustrative SAR Data for Analogs of 2,6-Disubstituted Pyrazines

    Compound Analog Modification Observed Biological Activity
    Analog AReplacement of 6-methyl on pyrazine with 6-isopropylaminoindazolePotent CSNK2A inhibition
    Analog BAddition of a 3-fluoro group to the benzoic acid ringRestored CSNK2A activity but with loss of selectivity
    Analog CReplacement of benzoic acid with a non-acidic groupSignificant loss of activity
    Analog DIntroduction of a 6-isopropoxyindole at the 6-positionNanomolar CSNK2A inhibition with high selectivity

    This table is a generalized representation based on findings for the broader class of 2,6-disubstituted pyrazines.

    A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For kinase inhibitors based on the pyrazine scaffold, several key pharmacophoric features have been identified through extensive research. These typically include:

    A hydrogen bond acceptor: The nitrogen atoms within the pyrazine ring are critical hydrogen bond acceptors, often interacting with key amino acid residues in the hinge region of a kinase's ATP-binding pocket.

    Aromatic/hydrophobic regions: The pyrazine and phenyl rings provide crucial hydrophobic interactions that help to anchor the molecule within the binding site.

    A hydrogen bond donor/acceptor group: The carboxylic acid group on the benzoic acid moiety is a critical feature, likely involved in forming hydrogen bonds with the target protein. Its acidic nature suggests it may also participate in ionic interactions.

    A vector for substitution: The 6-position of the pyrazine ring often points towards a solvent-exposed region of the binding pocket, allowing for the introduction of various substituents to improve properties like selectivity and solubility without disrupting core binding interactions.

    Based on these general principles, a hypothetical pharmacophore for this compound would include the pyrazine nitrogens, the phenyl ring, and the carboxylic acid as essential features for biological activity.

    Computational Chemistry Methodologies

    To gain a more quantitative understanding of the SAR, computational chemistry methods are increasingly employed. These techniques can provide detailed insights into the interactions between a molecule and its target and can be used to build predictive models.

    QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, studies on other pyrazine derivatives, such as those targeting various kinases, provide a framework for how such a model would be developed. japsonline.com

    The first step in QSAR modeling is to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. japsonline.com These can be broadly categorized into 2D and 3D descriptors.

    2D Descriptors: These are calculated from the 2D representation of the molecule and include:

    Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

    Topological descriptors: Indices that describe the connectivity of the molecule, such as the Kier & Hall connectivity indices and the Balaban J index.

    Electronic descriptors: Partial charges on atoms, polarizability.

    3D Descriptors: These are calculated from the 3D conformation of the molecule and include:

    Steric descriptors: Molecular volume, surface area, and shape indices.

    Thermodynamic descriptors: Heat of formation, hydration energy.

    Quantum chemical descriptors: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment.

    For a compound like this compound, a comprehensive set of both 2D and 3D descriptors would be calculated for it and its analogs to capture the structural variations within the series.

    Table 2: Representative Molecular Descriptors for QSAR Analysis

    Descriptor Class Specific Descriptor Examples Information Encoded
    2D Descriptors Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Number of Rotatable BondsSize, lipophilicity, polarity, flexibility
    3D Descriptors Molecular Volume, Surface Area, Dipole Moment, HOMO/LUMO energies3D shape, electronic distribution, reactivity

    This table provides examples of descriptors that would be relevant for a QSAR study of pyrazine derivatives.

    Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS).

    A hypothetical QSAR model for a series of pyrazinyloxy benzoic acid derivatives might take the form of the following equation:

    pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

    where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, ... are the coefficients determined by the regression analysis.

    The predictive power of the QSAR model must be rigorously validated. japsonline.com This is typically done through:

    Internal validation: Using techniques like leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high q² value (typically > 0.5) indicates good internal consistency.

    External validation: The dataset is split into a training set (used to build the model) and a test set (used to evaluate its predictive power). The model's ability to predict the activity of the test set compounds (r²_pred) is a crucial measure of its utility.

    For pyrazine-based kinase inhibitors, 3D-QSAR studies have been successfully applied. japsonline.comtandfonline.com These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, providing a powerful guide for designing more potent compounds.

    Molecular Docking Simulations: Unveiling Binding Characteristics

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the interaction between a small molecule ligand and its protein target.

    Prediction of Ligand-Target Binding Modes and Interactions

    While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on its constituent moieties—pyrazine and benzoic acid derivatives.

    Molecular docking simulations for compounds structurally related to this compound would aim to predict how it positions itself within the binding site of a biological target, such as a kinase or other enzymes. The pyrazine ring, a key feature of this compound, is known to participate in various non-covalent interactions. For instance, in studies of pyrazine-based inhibitors of TrkA kinase, the pyrazine moiety has been predicted to engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine within the enzyme's active site. nih.gov Similarly, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in the protein. japsonline.com

    The benzoic acid portion of the molecule also plays a significant role in binding. The carboxyl group is a strong hydrogen bond donor and acceptor and can form salt bridges with positively charged amino acid residues such as lysine (B10760008) or arginine. Docking studies on benzoic acid derivatives have shown that the number and position of hydroxyl groups can influence the binding score, with more hydroxyl groups generally leading to more favorable interactions. nih.gov

    In a hypothetical docking simulation of this compound, it is plausible that the molecule would orient itself to maximize these interactions. The ether linkage provides rotational flexibility, allowing the pyrazine and benzoic acid rings to adopt an optimal conformation within the binding pocket. The methyl group on the pyrazine ring could also contribute to binding by fitting into a hydrophobic pocket.

    A typical output of a molecular docking study is a visualization of the ligand-protein complex, highlighting the key interactions. The table below summarizes the types of interactions that would be anticipated for this compound based on studies of similar compounds.

    Molecular Moiety Potential Interacting Amino Acid Residues Type of Interaction
    Pyrazine RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking
    Pyrazine NitrogensSerine, Threonine, Asparagine, GlutamineHydrogen Bonding
    Benzoic Acid (Carboxyl)Lysine, Arginine, HistidineHydrogen Bonding, Salt Bridge
    Methyl GroupLeucine, Isoleucine, ValineHydrophobic Interaction

    These predicted interactions provide a structural basis for the compound's potential biological activity and guide further optimization efforts.

    Estimation of Binding Affinities

    Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. While the absolute values can vary between different docking software, they are useful for ranking potential ligands and prioritizing them for experimental testing.

    For instance, in a study of pyrazole (B372694) derivatives as potential kinase inhibitors, docked compounds showed binding energies ranging from -5.92 to -10.35 kJ/mol. nih.gov Another study on benzoic acid derivatives targeting the SARS-CoV-2 main protease reported docking scores from -29.59 to -60.22, with the latter being close to a known reference inhibitor. nih.govresearchgate.net

    The estimated binding affinity for this compound would depend on the specific protein target and the docking software used. A hypothetical docking study might yield a table of results like the one below, comparing the subject compound to a known inhibitor.

    Compound Target Protein Estimated Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki)
    This compoundKinase X-8.55.2 µM
    Reference InhibitorKinase X-9.21.8 µM

    It is important to note that these estimated affinities are theoretical and require experimental validation through techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

    Molecular Dynamics (MD) Simulations

    Molecular dynamics simulations provide a more dynamic picture of the protein-ligand complex, complementing the static view offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the complex and reveal conformational changes that may be important for biological activity.

    Analysis of Protein-Ligand Complex Stability and Conformational Dynamics

    A key output of an MD simulation is the root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD over the course of the simulation suggests that the complex is in a stable equilibrium. For example, a 100 ns MD simulation of a pyrazole derivative in the active site of RET kinase showed that the RMSD of both the protein and the ligand remained stable, indicating a valid and stable binding conformation. nih.gov

    MD simulations can also reveal the flexibility of different parts of the protein and ligand. The root mean square fluctuation (RMSF) can identify regions of high mobility, which may be important for binding or function. In the context of this compound, an MD simulation could show how the ether linkage allows for conformational adjustments within the binding site, potentially leading to a more stable interaction.

    The following table illustrates the kind of data that would be generated from an MD simulation of a protein-ligand complex involving our compound of interest.

    Simulation Parameter Value Interpretation
    Simulation Time100 nsSufficient time to assess stability
    Protein RMSD1.5 ÅStable protein backbone
    Ligand RMSD0.8 ÅStable ligand binding pose
    Key Hydrogen BondsMaintained > 90% of simulation timeIndicates strong and stable interactions

    These simulations can provide a deeper understanding of the dynamic nature of the protein-ligand interaction, which is crucial for the rational design of more effective molecules. eurasianjournals.com

    Pharmacophore Modeling and Virtual Screening for Novel Ligands

    Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active against a specific biological target.

    Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of novel molecules that are likely to have the desired biological activity.

    For a compound like this compound, a pharmacophore model could be generated based on its key chemical features and their predicted interactions with a target protein. A study on pyrazine-linked indazoles as PIM-1 kinase inhibitors successfully used this approach. japsonline.com The researchers developed a pharmacophore model that included features such as an aromatic ring, a hydrogen bond donor, and a nitrogen atom. japsonline.com This model was then used to screen the ZINC database, leading to the identification of four new potential inhibitors.

    A hypothetical pharmacophore model for a kinase inhibitor based on the structure of this compound might include the features outlined in the table below.

    Pharmacophoric Feature Corresponding Chemical Group Importance
    Aromatic RingBenzoic Acid Ringπ-π stacking with aromatic residues
    Hydrogen Bond AcceptorPyrazine NitrogensInteraction with hydrogen bond donors in the active site
    Hydrogen Bond DonorCarboxyl GroupInteraction with hydrogen bond acceptors in the active site
    Hydrophobic GroupMethyl GroupOccupying a hydrophobic pocket

    This pharmacophore model could then be employed in a virtual screening campaign to discover new chemical entities with potentially improved potency or selectivity. The identified hits would then be subjected to further computational and experimental evaluation.

    Preclinical Efficacy Studies and Early Safety Assessment Academic Research Focus

    Advanced In Vitro Efficacy Models

    Application in Complex Cell Culture Systems (e.g., 3D models, organoids)

    No published studies were identified that describe the use of 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid in 3D cell culture models or organoid systems.

    Exploratory In Vivo Proof-of-Concept Studies

    Efficacy in Relevant Animal Models (e.g., oncology models, if applicable to CAR-T research)

    There is no available data from in vivo studies in animal models to demonstrate the efficacy or proof-of-concept for this compound.

    Preliminary Toxicological and Metabolic Considerations

    In Vitro Cytotoxicity and Genotoxicity Screening

    No information regarding the in vitro cytotoxicity or genotoxicity of this compound has been reported in the scientific literature.

    Assessment of Metabolic Stability and Enzyme Induction/Inhibition

    There are no available studies on the metabolic stability of this compound or its potential to induce or inhibit metabolic enzymes.

    Future Perspectives and Translational Research Potential

    Rational Design of Next-Generation 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid Analogues

    The foundation of advancing any lead compound lies in the principles of rational drug design, a process that leverages an understanding of structure-activity relationships (SAR) to create analogues with improved potency, selectivity, and pharmacokinetic properties. For this compound, this endeavor would be a multi-pronged approach, systematically dissecting the molecule to enhance its therapeutic profile.

    A key strategy would involve the modification of the pyrazine (B50134) and benzoic acid rings. For instance, in related 2,6-disubstituted pyrazine systems investigated as Casein Kinase 2 (CSNK2A) inhibitors, the 4'-carboxyphenyl group was identified as an optimal substituent at the pyrazine 2-position for potent activity, with little tolerance for further modification. nih.gov This suggests that the benzoic acid portion of this compound is likely crucial for its biological activity, potentially through interactions with a target protein. Future research could explore the impact of shifting the carboxylic acid group to different positions on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems to probe the binding pocket of a putative target.

    Furthermore, the 6-methyl group on the pyrazine ring presents another avenue for optimization. In the aforementioned CSNK2A inhibitor series, modifications at the 6-position of the pyrazine ring were explored to enhance selectivity over other kinases like PIM3. mdpi.combenthamdirect.com Analogously, for this compound, replacing the methyl group with a variety of substituents—ranging from small alkyl groups to larger aromatic or heterocyclic moieties—could modulate its target affinity and selectivity. The introduction of polar groups could also improve solubility and other physicochemical properties.

    Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, would be instrumental in guiding these design efforts. acs.org By building a computational model of the compound interacting with a potential biological target, researchers can predict which modifications are most likely to yield favorable outcomes, thereby prioritizing synthetic efforts and accelerating the discovery of next-generation analogues.

    Expansion of Potential Therapeutic Applications

    The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, found in a diverse array of clinically approved drugs with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory agents. nih.govnih.govtandfonline.com This rich history of the pyrazine core suggests a broad spectrum of potential therapeutic applications for this compound that could be explored.

    Given that many pyrazine-based molecules function as kinase inhibitors, a primary area of investigation would be in oncology. benthamdirect.comtandfonline.comnih.gov Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. tandfonline.com Screening this compound and its future analogues against a panel of cancer-relevant kinases could uncover novel anticancer activities. For example, related pyrazine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. acs.org

    The antiviral potential of pyrazine-containing compounds is also well-documented, with favipiravir (B1662787) being a notable example of a pyrazine-based antiviral drug. nih.gov Research into related 2,6-disubstituted pyrazines has demonstrated their ability to inhibit viral replication, an effect consistent with their inhibition of host kinases like CSNK2A that viruses co-opt for their life cycle. mdpi.combenthamdirect.com This provides a strong rationale for evaluating this compound in various viral infection models.

    Beyond oncology and virology, the anti-inflammatory and neuroprotective properties of pyrazine derivatives are emerging areas of interest. mdpi.comnih.gov Some pyrazoline-containing compounds have shown promise in models of neurodegenerative diseases by targeting enzymes like monoamine oxidase. nih.gov Therefore, exploring the efficacy of this compound in models of inflammation and neurodegeneration could open up new therapeutic avenues.

    Integration into Advanced Drug Discovery Pipelines

    The journey from a promising chemical scaffold to a viable drug candidate can be significantly streamlined by leveraging advanced drug discovery technologies. For this compound, a key step would be its integration into high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of a compound against a vast library of biological targets, enabling an unbiased approach to identify novel mechanisms of action and therapeutic indications.

    Furthermore, fragment-based drug discovery (FBDD) offers a powerful strategy. In this approach, smaller chemical fragments corresponding to different parts of this compound (e.g., the methylpyrazine ether fragment and the benzoic acid fragment) could be screened for binding to various protein targets. Once a binding fragment is identified, it can be grown or linked with other fragments to reconstruct a potent, high-affinity ligand.

    Another advanced technique that holds promise is DNA-encoded library (DEL) screening. This technology involves the screening of massive libraries of compounds, each tagged with a unique DNA barcode. This allows for the simultaneous testing of millions or even billions of compounds for their ability to bind to a target of interest. Synthesizing a library of analogues of this compound for DEL screening could rapidly identify high-affinity binders to a wide range of proteins.

    Phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular or organismal model of disease, represents another valuable approach. This method is agnostic to the specific molecular target and can uncover compounds that work through novel or unexpected mechanisms. Applying phenotypic screening to this compound and its derivatives could reveal therapeutic potential in complex diseases that are not well understood at the molecular level.

    Addressing Challenges and Identifying Opportunities in Compound-Centric Research

    The development of any new chemical entity is fraught with challenges, and this compound is no exception. A primary hurdle is often the optimization of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility, rapid metabolism, or low bioavailability can derail the development of an otherwise potent compound. Early characterization of these properties for this compound will be critical to guide the design of analogues with more favorable drug-like characteristics. For instance, the introduction of polar groups or the modification of metabolic hotspots can significantly improve a compound's pharmacokinetic profile.

    Another significant challenge is ensuring target selectivity. Many pyrazine-based compounds, particularly kinase inhibitors, can interact with multiple targets. tandfonline.com While polypharmacology can sometimes be advantageous, off-target effects are a major cause of toxicity. A thorough in vitro and in vivo profiling of this compound and its analogues against a broad panel of proteins will be necessary to assess its selectivity and potential for adverse effects.

    Despite these challenges, there are also significant opportunities. The synthetic tractability of the pyrazine scaffold allows for the relatively straightforward generation of diverse chemical libraries. nih.govnih.gov This chemical versatility is a major advantage in medicinal chemistry campaigns, enabling the rapid exploration of structure-activity relationships.

    Moreover, the increasing power of computational chemistry and artificial intelligence in drug discovery presents a unique opportunity. Predictive models of ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) can help to de-risk compounds early in the development process. Machine learning algorithms can also be trained to identify novel chemical scaffolds with a high probability of biological activity, potentially leading to the discovery of entirely new classes of drugs inspired by the this compound template.

    Q & A

    Q. What synthetic methodologies are commonly employed for synthesizing 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid, and how are reaction conditions optimized?

    The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the pyrazine moiety can be introduced via an etherification reaction between 3-hydroxybenzoic acid and 2-chloro-6-methylpyrazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Dehydrating agents like thionyl chloride may facilitate ester bond formation in related benzoic acid derivatives . Microwave-assisted synthesis (e.g., 150 W, 100°C for 15 minutes) has been used for analogous compounds to improve yield and reduce side products . Optimization includes solvent selection (polar aprotic solvents preferred), temperature control, and stoichiometric balancing of reactants.

    Q. Which analytical techniques are critical for validating the purity and structural identity of this compound?

    Key techniques include:

    • Chromatography : TLC (silica gel, ethyl acetate/hexane) for preliminary purity assessment.
    • Spectroscopy :
      • ¹H/¹³C NMR to confirm substituent positions and integration ratios.
      • IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
      • Mass spectrometry (ESI-TOF) for molecular weight confirmation.
    • Elemental analysis (C, H, N) to validate empirical formula .

    Advanced Research Questions

    Q. How can researchers design experiments to evaluate the COX-2 inhibitory activity of this compound derivatives?

    Methodological approaches include:

    • In silico docking : Use molecular docking software (AutoDock Vina) to predict binding affinity to COX-2 (PDB:5F1A). Focus on interactions with key residues (e.g., Arg120, Tyr355) .
    • In vitro assays :
      • Enzyme inhibition : Measure IC₅₀ using a colorimetric COX-2 inhibitor screening assay (e.g., Cayman Chemical Kit).
      • Cell-based models : Test anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages (NO production inhibition) .
    • In vivo models : Assess analgesic efficacy via rodent plantar test (latency time) and writhing test (acetic acid-induced pain) .

    Q. What computational strategies are used to predict the impact of pyrazine-ring modifications on target binding affinity?

    • SAR studies : Systematically modify substituents (e.g., methyl, fluoro) and evaluate effects using:
      • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity.
      • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to study binding stability.
    • Comparative analysis : Benchmark against fluorinated analogs (e.g., 3-[(2-Fluorobenzyl)oxy]benzoic acid) to understand fluorine’s role in enhancing lipophilicity and binding .

    Q. How should researchers resolve discrepancies between theoretical solubility predictions and experimental data for this compound?

    • Experimental validation :
      • Use shake-flask method with HPLC quantification across pH ranges (1.2–7.4) to measure solubility.
      • Apply Hansen solubility parameters to identify optimal solvents (e.g., DMSO for stock solutions).
    • Computational refinement :
      • Adjust logP predictions (e.g., using ACD/Labs or MarvinSuite) by incorporating experimental data.
      • Validate with QSAR models trained on benzoic acid derivatives .

    Q. What strategies mitigate side reactions during multi-step synthesis of pyrazine-containing benzoic acid derivatives?

    • Protecting groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to prevent unwanted nucleophilic attacks.
    • Stepwise purification : Isolate intermediates via column chromatography (silica gel, gradient elution) after each reaction.
    • Condition screening : Optimize reaction time and temperature for each step (e.g., 0°C for acid-sensitive intermediates) .

    Data Contradiction Analysis

    Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically addressed?

    • Pharmacokinetic profiling : Measure plasma concentration (LC-MS/MS) and tissue distribution to assess bioavailability.
    • Metabolite identification : Use hepatic microsomes (human/rat) to identify active/inactive metabolites.
    • Dose-response alignment : Ensure in vivo dosing aligns with in vitro IC₅₀ values (adjust for protein binding and clearance) .

    Methodological Tables

    Parameter Analytical Method Key Observations Reference
    Melting PointDifferential Scanning Calorimetry188–189.5°C (pure compound)
    COX-2 Binding Affinity (G-Score)Molecular Docking (AutoDock)Predicted G-score: -8.2 kcal/mol (vs. -7.5 for aspirin)
    Aqueous Solubility (25°C)Shake-flask + HPLC0.12 mg/mL (pH 7.4), 0.03 mg/mL (pH 1.2)

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
    Reactant of Route 2
    Reactant of Route 2
    3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.